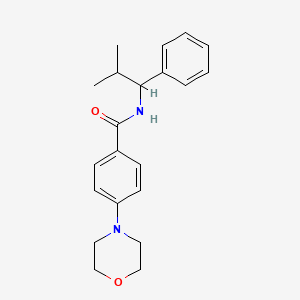![molecular formula C20H20N4O2 B5561300 1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and cyclization processes, utilizing reagents like carbamimide, hydroxybenzotriazole, and various catalysts under controlled conditions to yield structures incorporating the piperazine and oxadiazole frameworks (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Crystallographic and computational studies, including X-ray diffraction and DFT calculations, provide insights into the molecular conformation, intermolecular interactions, and reactive sites of similar compounds. These analyses highlight the stability and reactive nature of the oxadiazole and piperazine rings within these molecules (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitution and hydrogen bonding, contributing to their reactivity and potential as intermediates in further chemical transformations. The presence of oxadiazole and piperazine rings influences their electrophilic and nucleophilic characteristics, affecting their chemical behavior in various reactions (Harish et al., 2014).
Physical Properties Analysis
The physical properties, including crystallization patterns and solubility, of compounds containing oxadiazole and piperazine units can be deduced from their crystal structure analysis. For example, similar compounds have been shown to crystallize in monoclinic systems, with the piperazine ring adopting a chair conformation, influencing their solubility and stability (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity towards electrophiles and nucleophiles, are shaped by their molecular structure. The oxadiazole and piperazine components contribute to the molecules' overall reactivity, making them suitable for a variety of chemical transformations and applications in synthesis (Harish et al., 2014).
Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Metabolism
The pharmacokinetics and metabolism of compounds structurally related to 1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone have been extensively studied. For instance, SB-649868, an orexin receptor antagonist, shows its elimination primarily via feces, with a significant portion metabolized via oxidation and subsequent rearrangement processes. These studies highlight the importance of understanding the metabolic pathways and disposition characteristics of novel therapeutic agents (Renzulli et al., 2011).
Diagnostic Applications
Radiotracer Development
Research into developing radiotracers for PET imaging involves compounds with structural similarities to 1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone. One study evaluated 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, for its potential in assessing inflammation in clinical populations, demonstrating the utility of such compounds in diagnostic imaging and the study of disease processes (Brier et al., 2022).
Therapeutic Potential
Novel Therapeutic Targets
The development and characterization of novel compounds targeting specific receptors, such as the 5-HT1A receptor, have been explored. These studies offer insights into the therapeutic potential and receptor specificity of novel compounds, which could be relevant for the development of treatments for anxiety, depression, and other conditions (Rabiner et al., 2002).
Toxicology and Safety
Toxicological Evaluation
The evaluation of new psychoactive substances, including those structurally related to 1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone, underscores the importance of toxicological assessments in understanding the risks associated with their recreational use or potential therapeutic application. Such studies contribute to the broader field of drug safety and public health (Helander et al., 2014).
properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-21-19(22-26-15)13-23-11-12-24(20(25)14-23)18-10-6-5-9-17(18)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJANOUQOVSTDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)
![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)


![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)